molecular formula C23H28N4O3S B2795005 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1021228-10-3

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2795005
CAS No.: 1021228-10-3
M. Wt: 440.56
InChI Key: CDEPMMLGJKMIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heterocyclic core. Key structural features include:

  • A 3-butyl substituent at position 3, contributing lipophilicity.
  • A thioether linkage at position 2, connected to an acetamide moiety.
  • A tetrahydrofuran-2-yl-methyl group on the acetamide nitrogen, introducing stereochemical complexity and polarity.

This scaffold is structurally analogous to kinase inhibitors and enzyme modulators, though specific biological data for this compound remain undisclosed in available literature. Structural verification of such molecules typically employs X-ray crystallography, with software like SHELX playing a pivotal role in refinement .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-2-3-11-27-22(29)21-20(18(14-25-21)16-8-5-4-6-9-16)26-23(27)31-15-19(28)24-13-17-10-7-12-30-17/h4-6,8-9,14,17,25H,2-3,7,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEPMMLGJKMIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests significant biological activity, especially as an antiviral agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O2SC_{24}H_{30}N_4O_2S, with a molecular weight of approximately 466.6 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H30N4O2S
Molecular Weight466.6 g/mol
SolubilityModerate in organic solvents; low in water

Antiviral Activity

Research indicates that compounds with structural similarities to 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(tetrahydrofuran-2-yl)methyl)acetamide exhibit significant antiviral properties. The proposed mechanism of action involves inhibiting viral replication by targeting specific viral enzymes such as integrase and reverse transcriptase. In vitro studies have shown that related compounds can disrupt viral entry and replication processes effectively.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30
Hep-23.25

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines.

The mechanism by which 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(tetrahydrofuran-2-yl)methyl)acetamide exerts its biological effects is thought to involve:

  • Inhibition of Viral Enzymes : Targeting enzymes critical for viral replication.
  • Disruption of Cellular Pathways : Interfering with cellular signaling pathways that cancer cells rely on for growth and survival.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Efficacy : A study demonstrated that pyrrolopyrimidine derivatives significantly inhibited HIV replication in vitro by blocking reverse transcriptase activity .
  • Cytotoxic Effects : Another investigation reported that derivatives of this compound showed promising results against several cancer cell lines, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()

  • Core : Pyrrolo[3,2-d]pyrimidine.
  • Substituents: 7-ethyl ester (electron-withdrawing, moderate polarity). 3-(4-chlorophenyl) and 2-dipentylamino groups (lipophilic).
  • Key Differences: The ester group at position 7 contrasts with the target compound’s phenyl group, reducing aromatic interactions but enhancing metabolic lability. The dipentylamino group increases lipophilicity compared to the target’s thioether-acetamide-tetrahydrofuran moiety, which may improve solubility.

Diazaspiro and Pyrrolopyridazine Derivatives

6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()

  • Core: Diazaspiro[3.5]nonene.
  • Substituents :
    • Trifluoromethyl groups (enhance metabolic stability and electron-withdrawing effects).
    • Hydroxyphenyl and pyrimidinyl moieties (hydrogen-bonding capacity).
  • Key Differences :
    • The spirocyclic core offers conformational rigidity, unlike the planar pyrrolopyrimidine.
    • Trifluoromethyl groups are absent in the target compound but are common in pharmaceuticals for their stability.

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

  • Core : Pyrrolo[1,2-b]pyridazine.
  • Substituents: Morpholinoethoxy group (enhances solubility via polarity). Cyano and trifluoromethyl groups (modulate electronic properties).
  • Key Differences: The morpholinoethoxy chain provides distinct solubility and hydrogen-bonding profiles compared to the tetrahydrofuran-methyl group in the target compound.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Physicochemical Implications
Target Compound Pyrrolo[3,2-d]pyrimidine 3-butyl, 7-phenyl, thioether-acetamide, tetrahydrofuran-methyl Balanced lipophilicity/polarity; potential H-bonding
Ethyl Ester Derivative () Pyrrolo[3,2-d]pyrimidine 7-ethyl ester, 3-(4-chlorophenyl), 2-dipentylamino High lipophilicity; ester may reduce metabolic stability
Diazaspiro Derivative () Diazaspiro[3.5]nonene Trifluoromethyl, hydroxyphenyl, pyrimidinyl Enhanced metabolic stability; rigid conformation
Pyrrolopyridazine Derivative () Pyrrolo[1,2-b]pyridazine Morpholinoethoxy, cyano, trifluoromethyl Improved solubility; strong electron-withdrawing effects

Discussion of Key Findings

  • Stereochemical Influence : The tetrahydrofuran-methyl group introduces chirality, which may affect binding specificity compared to achiral substituents in –4 compounds.
  • Synthetic Considerations: Mitsunobu reactions (used in ) could be relevant for introducing oxygen/nitrogen-linked groups in analogs, though the target’s thioether may require alternative strategies.

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves sequential construction of the pyrrolo[3,2-d]pyrimidinone core, followed by thioether linkage formation and acetamide functionalization. Critical steps include:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors under reflux conditions (e.g., acetic acid, 80–100°C) to generate the 4-oxo-pyrrolopyrimidine scaffold .
  • Thioether introduction : Reaction with mercaptoacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
  • Acetamide coupling : Amidation via activated esters (e.g., HATU or EDCI) with tetrahydrofuran-methylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

A combination of 1H/13C NMR (to confirm substituent connectivity and stereochemistry), HRMS (for molecular weight validation), and HPLC (for purity assessment) is critical. For example:

  • 1H NMR : Key signals include the pyrrolopyrimidinone NH proton (δ 10.2–10.8 ppm) and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd for coupling steps) .
  • Monitoring : Real-time reaction tracking using in-situ FTIR or HPLC to identify intermediates and byproducts .
  • Case study : Increasing DMF volume from 5 mL to 10 mL improved thioether coupling efficiency by 30% in analogous compounds .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thioether vs. sulfoxide formation) using single-crystal diffraction .
  • Example : A reported discrepancy in carbonyl resonance (δ 167 ppm in 13C NMR vs. predicted δ 172 ppm) was resolved by identifying a tautomeric equilibrium in solution .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

  • Analog synthesis : Modify the butyl group (C3) and tetrahydrofuran moiety (C7) to assess steric/electronic effects .
  • Biological assays : Test analogues in enzyme inhibition assays (e.g., kinase profiling) and correlate substituent changes with IC50 shifts .
  • QSAR modeling : Use 3D descriptors (e.g., Molinspiro, VolSurf+) to predict bioavailability and target binding .

Q. How to address low solubility in biological assays?

  • Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or nanoemulsions to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated tetrahydrofuran) to improve membrane permeability .
  • Analytical validation : Monitor solubility via dynamic light scattering (DLS) and LC-MS stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.